3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HG-12-6 is a type II inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound shows preferential binding to the unphosphorylated inactive form of IRAK4 with an inhibitory concentration (IC50) of 165 nanomolar. HG-12-6 is primarily used in the modulation of IRAK4 activity, which plays a significant role in autoimmunity and inflammation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HG-12-6 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of functional groups. The key steps include:
Formation of the core scaffold: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure.
Functional group introduction: Various functional groups are introduced through reactions such as halogenation, nitration, and reduction.
Final assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: Industrial production of HG-12-6 follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors.
Purification: The compound is purified using techniques such as crystallization, distillation, and chromatography.
Quality control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: HG-12-6 can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
HG-12-6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of IRAK4 and its effects on various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of IRAK4 in immune responses.
Medicine: Explored for its potential therapeutic applications in treating autoimmune diseases and inflammatory conditions.
Industry: Utilized in the development of new drugs targeting IRAK4 and related pathways.
作用機序
HG-12-6 exerts its effects by binding to the unphosphorylated inactive form of IRAK4. This binding inhibits the kinase activity of IRAK4, thereby modulating downstream signaling pathways involved in inflammation and immune responses. The molecular targets include various proteins and enzymes that are part of the IRAK4 signaling cascade .
類似化合物との比較
Ponatinib: Shares a similar chemical scaffold with HG-12-6 but has a methyl substituent on ring A.
Other IRAK4 inhibitors: Various other compounds targeting IRAK4 with different binding affinities and specificities.
Uniqueness of HG-12-6:
Binding Affinity: HG-12-6 has a higher binding affinity for the unphosphorylated inactive form of IRAK4 compared to other inhibitors.
Structural Differences: The lack of a methyl substituent on ring A allows HG-12-6 to fit more snugly into the ATP pocket of IRAK4, enhancing its inhibitory effects
特性
分子式 |
C29H27F3N6O2S |
---|---|
分子量 |
580.6 g/mol |
IUPAC名 |
3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C29H27F3N6O2S/c30-29(31,32)22-15-21(7-6-20(22)16-38-12-10-33-11-13-38)34-26(40)19-3-1-2-18(14-19)23-8-9-24-27(35-23)41-28(36-24)37-25(39)17-4-5-17/h1-3,6-9,14-15,17,33H,4-5,10-13,16H2,(H,34,40)(H,36,37,39) |
InChIキー |
BBTDRPBKISKELY-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NC2=NC3=C(S2)N=C(C=C3)C4=CC(=CC=C4)C(=O)NC5=CC(=C(C=C5)CN6CCNCC6)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。